molecular formula C24H28N2O5 B11700456 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11700456
M. Wt: 424.5 g/mol
InChI Key: ORTBZWFHJHITRL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic small molecule featuring a phthalimide group linked to a 3,4-dimethoxyphenethylamine moiety via a hexanamide spacer. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds containing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) group have been extensively explored for their biological activities. Notably, research on similar phthalimide derivatives has shown potent inhibitory activity against phosphodiesterase 4 (PDE4) and the production of tumor necrosis factor-alpha (TNF-α), making them valuable tools for investigating inflammatory pathways . The 3,4-dimethoxyphenyl group is a common pharmacophore found in molecules that interact with various biological targets. This compound is designed for research applications only, including but not limited to, in vitro assay development, structure-activity relationship (SAR) studies, and as a biochemical probe to elucidate novel signaling pathways. The product is provided with guaranteed high purity and stability for research purposes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C24H28N2O5/c1-30-20-12-11-17(16-21(20)31-2)13-14-25-22(27)10-4-3-7-15-26-23(28)18-8-5-6-9-19(18)24(26)29/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,25,27)

InChI Key

ORTBZWFHJHITRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

Preparation Methods

Amide Bond Formation: Hexanamide Intermediate

The hexanamide intermediate is synthesized by reacting hexanoyl chloride with 3,4-dimethoxyphenethylamine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, yielding N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide with >85% efficiency:

Hexanoyl chloride+3,4-DimethoxyphenethylamineTEA, DCMN-[2-(3,4-Dimethoxyphenyl)ethyl]hexanamide\text{Hexanoyl chloride} + \text{3,4-Dimethoxyphenethylamine} \xrightarrow{\text{TEA, DCM}} \text{N-[2-(3,4-Dimethoxyphenyl)ethyl]hexanamide}

Isoindole Moiety Incorporation

The isoindole group is introduced via nucleophilic aromatic substitution (SNAr) using 1,3-dioxoisoindole and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via a two-step mechanism:

  • Deprotonation of the hexanamide’s terminal amine by K₂CO₃.

  • Nucleophilic attack on the isoindole’s electrophilic carbon, forming the final product.

Purification and Yield Optimization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) eluent, achieving >95% purity. Alternative methods include:

  • Size-exclusion chromatography : For large-scale batches.

  • Recrystallization : Using ethanol/water mixtures to isolate crystalline product.

Reaction Parameter Optimization

ParameterOptimal ConditionYield Improvement
Temperature80°C+15%
Catalyst (K₂CO₃)1.5 equiv+10%
Solvent (DMF)Anhydrous+20%

Higher temperatures (>100°C) lead to isoindole decomposition, while excess base causes side reactions.

Industrial-Scale Production Considerations

Batch reactors with automated pH and temperature control are preferred for reproducibility. Key metrics include:

  • Space-time yield : 0.8 g/L·h at 50 L scale.

  • Solvent recovery : >90% DMF recycled via distillation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, isoindole), 6.75 (s, 2H, aromatic), 3.85 (s, 6H, OCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar isoindole ring and antiperiplanar amide conformation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Stepwise couplingHigh purity, scalableMulti-step, time-consuming78
One-pot synthesisReduced solvent useLower regioselectivity65
Microwave-assistedFaster reaction timesHigh equipment costs82

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of isoindole-dione hexanamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide C26H29N3O5 487.53 g/mol† 3,4-Dimethoxyphenethyl group High lipophilicity (methoxy groups); potential CNS activity due to phenethyl chain
6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxyphenyl)hexanamide C20H20N2O4 352.39 g/mol 3-Hydroxyphenyl group Lower lipophilicity (polar hydroxyl group); potential antioxidant activity
N-(3,4-Dichlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide C20H17Cl2N3O3 418.27 g/mol 3,4-Dichlorophenyl group Enhanced electrophilicity (Cl substituents); possible pesticidal applications
6-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide C21H18F3N3O5 449.38 g/mol 4-Nitroisoindole and 2-(trifluoromethyl)phenyl Electron-withdrawing groups (NO2, CF3); potential kinase inhibition
N-(1,3-Benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide C21H19N3O5 393.39 g/mol 1,3-Benzodioxole (methylenedioxyphenyl) group Improved metabolic stability (cyclic ether); possible CNS or antiparasitic use

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant data and case studies.

Structural Characteristics

The molecular formula for this compound is C24H28N2O5C_{24}H_{28}N_{2}O_{5}. Its unique structural features include:

  • Hexanamide Backbone : Provides a stable framework for biological activity.
  • Dimethoxyphenyl Group : Imparts potential for diverse interactions within biological systems.
  • Isoindole Moiety : Known for its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the hexanamide backbone.
  • Introduction of the dimethoxyphenyl group.
  • Construction of the isoindole moiety.

These steps often require careful control of reaction conditions (temperature, pH, solvent) to achieve optimal yields.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiviral Properties : Isoindole derivatives have been shown to inhibit viral replication.
  • Anti-inflammatory Effects : Compounds similar to this one can modulate inflammatory pathways.
  • Anticancer Activity : The isoindole structure is associated with the ability to induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest:

  • Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes.
  • Receptor Binding : Potential binding to receptors that regulate cell signaling and growth.

Data Tables

Property Value
Molecular FormulaC24H28N2O5
Molecular Weight420.49 g/mol
CAS Number946307-93-3
Antiviral ActivityInhibition of viral replication
Anti-inflammatory PotentialModulation of inflammatory pathways
Anticancer ActivityInduction of apoptosis

Case Studies and Research Findings

  • Antiviral Studies : A study indicated that isoindole derivatives could inhibit the replication of certain viruses by interfering with viral polymerase activity. This suggests a potential therapeutic application in antiviral drug development.
  • Anti-inflammatory Research : Research demonstrated that compounds similar to this hexanamide could reduce pro-inflammatory cytokine production in vitro, highlighting their potential as anti-inflammatory agents.
  • Cancer Research : A recent study found that isoindole-based compounds could induce apoptosis in various cancer cell lines through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization techniques for this compound?

  • Synthetic Routes : The compound can be synthesized via multi-step organic reactions, including alkylation, sulfonation, and amidation. For example, the isoindole-dione moiety can be introduced through bromohexyl intermediates, followed by sulfonate formation and subsequent coupling with phenethylamine derivatives (e.g., using methods analogous to those in ).
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical for structural validation. For instance, ¹H NMR can confirm the integration of methoxy groups (δ ~3.8 ppm) and aromatic protons, while LCMS provides molecular weight confirmation .

Q. What analytical methods are recommended for identifying common impurities or byproducts?

  • High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for purity assessment. Gradient elution protocols (e.g., water/acetonitrile with 0.1% formic acid) can resolve polar impurities.
  • Mass Spectrometry Imaging (MSI) or Tandem MS (MS/MS) helps identify degradation products, such as hydrolyzed isoindole-dione fragments or incomplete coupling intermediates .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and quantify half-life using kinetic modeling.
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability and melting points, critical for storage recommendations .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesis?

  • Factorial Design : Test variables like temperature (40–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) in a 2³ factorial setup. Use ANOVA to identify significant factors affecting yield.
  • Response Surface Methodology (RSM) refines optimal conditions, minimizing experimental runs while maximizing yield and purity (e.g., reducing reaction time by 30% as in ) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl groups) and evaluate changes in biological activity (e.g., enzyme inhibition).
  • Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to target proteins, guiding synthesis priorities. Experimental validation via enzymatic assays (e.g., IC₅₀ determination) confirms computational predictions .

Q. How can computational modeling enhance reaction pathway design?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map energy barriers for key steps like amide coupling. Software like Gaussian or ORCA identifies transition states and intermediates.
  • Machine Learning (ML) : Train models on reaction databases to predict feasible pathways, reducing trial-and-error experimentation (as implemented in ’s ICReDD framework) .

Q. What methodologies validate the compound’s biological activity in vitro?

  • Cell-Based Assays : Use fluorescence-based readouts (e.g., FLIPR for calcium flux) to assess receptor modulation.
  • Enzymatic Assays : Measure inhibition of target enzymes (e.g., kinases) via spectrophotometric detection of ATP consumption. Normalize activity against positive controls (e.g., staurosporine) .

Q. What formulation strategies address solubility challenges in biological assays?

  • Co-Solvent Systems : Test DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability. Characterize particle size (DLS) and drug loading (UV-Vis) .

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